molecular formula C17H21NO2S2 B6718755 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide

Cat. No.: B6718755
M. Wt: 335.5 g/mol
InChI Key: ONZGAPYGFNWMPK-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide is a synthetic organic compound that features a thiophene ring substituted with dimethyl groups and an acetamide moiety

Properties

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-11-9-16(13(3)21-11)12(2)18-17(19)10-14-5-7-15(8-6-14)22(4)20/h5-9,12H,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZGAPYGFNWMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C)NC(=O)CC2=CC=C(C=C2)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution with Dimethyl Groups: The thiophene ring is then alkylated using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Ethyl Group: The ethyl group is introduced via a Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.

    Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with acetic anhydride and a suitable amine.

    Sulfoxidation: The final step involves the oxidation of the methylthio group to a sulfoxide using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, converting the thioether to a sulfoxide or sulfone.

    Reduction: Reduction reactions can revert the sulfoxide back to the thioether.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, Friedel-Crafts catalysts.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiophenes.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: The compound may act as an agonist or antagonist at various receptors, modulating biological pathways.

    Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline: Similar structure but with a tetrazole ring, used in different pharmacological contexts.

    2-(4-Methylsulfinylphenyl)acetamide: Lacks the thiophene ring, used as a reference compound in studies.

Uniqueness

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(4-methylsulfinylphenyl)acetamide is unique due to its combination of a thiophene ring and a sulfoxide group, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications.

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